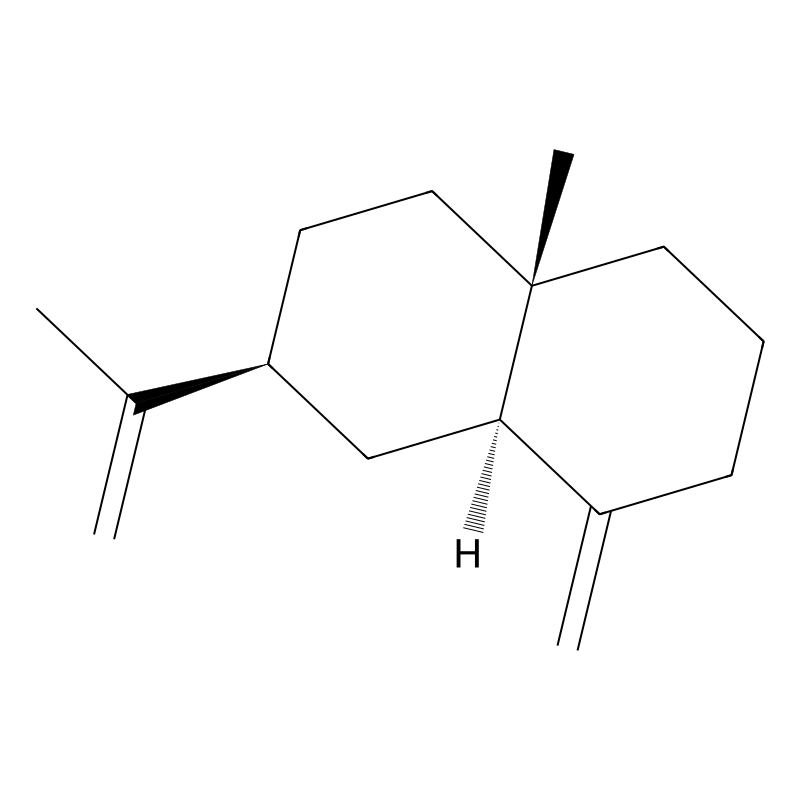

(-)-beta-Selinene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(-)-beta-Selinene, also known as beta-selinene, is a member of the sesquiterpene class of organic compounds, specifically categorized under eudesmane, isoeudesmane, or cycloeudesmane sesquiterpenoids. Its molecular formula is C15H24, and it features a complex structure characterized by a bicyclic arrangement. The compound is primarily derived from various plant sources and is a significant component in essential oils, notably from celery seeds. Beta-selinene is recognized for its unique structural properties, which contribute to its biological activities and potential applications in various fields .

Limited research exists on the specific mechanism of action of β-selinene in biological systems. However, its presence in various plants suggests potential roles in:

- Defense mechanisms: Sesquiterpenes often act as secondary metabolites with antimicrobial, insecticidal, or allelopathic properties [6].

- Signaling molecules: β-selinene might play a role in plant-insect interactions or plant communication.

Information on the specific toxicity and hazards of β-selinene is limited. However, general safety considerations for sesquiterpenes include:

- Potential skin irritation: Some

Sources and Occurrence

(-)-beta-Selinene is found in various plants and plant products, including:

- Curcuma amada: This plant, commonly known as mango ginger, is native to Southeast Asia and is used in culinary applications and traditional medicine [].

- Alpinia intermedia: This plant, also known as lesser galangal, is native to Southeast Asia and is used in traditional medicine [].

- Molopospermum peloponnesiacum: This plant is native to the Mediterranean region and is known for its various bioactivities [].

- Senecio lividus: This plant, commonly known as common groundsel, is widely distributed and considered a weed in many areas [].

Research on Potential Bioactivities

Some studies have investigated the potential of (-)-beta-Selinene for:

Research indicates that beta-selinene exhibits various biological activities. It has been implicated in antioxidant properties, helping to mitigate oxidative stress in biological systems. Furthermore, its potential anti-inflammatory effects have garnered interest in pharmacological studies. The compound's role in lipid metabolism signifies its importance in cellular processes and health-related applications .

Beta-selinene can be synthesized through several methods:

- Natural Extraction: The most common method involves extracting the compound from plant sources such as celery seeds.

- Biochemical Synthesis: Enzymatic pathways, particularly those involving beta-selinene cyclase, facilitate the biosynthesis from precursor molecules like farnesyl diphosphate .

- Chemical Synthesis: Laboratory synthesis can be achieved through various organic reactions that manipulate simpler terpenoid structures to yield beta-selinene .

The applications of beta-selinene are diverse:

- Flavoring Agent: Due to its aromatic properties, it is used in food products as a flavoring agent.

- Fragrance Industry: Its pleasant scent makes it a valuable component in perfumes and cosmetics.

- Pharmaceuticals: Owing to its biological activities, beta-selinene is being explored for potential therapeutic uses, particularly in anti-inflammatory and antioxidant formulations .

Beta-selinene shares structural similarities with several other sesquiterpenes. Here are some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Alpha-Selinene | C15H24 | More common than beta-selinene; found in celery oil |

| Gamma-Selinene | C15H24 | Less prevalent; distinct structural isomer |

| Delta-Selinene | C15H24 | Another isomer with unique properties |

| Farnesol | C15H26 | Precursor to many terpenoids; different structure |

| Humulene | C15H24 | Known for anti-inflammatory properties |

Beta-selinene's uniqueness lies in its specific stereochemistry and biological activity profile compared to these similar compounds. While they all share the same molecular formula, their distinct structural variations lead to different physical properties and biological effects.